molecular formula C13H17Cl2NO3S B3012171 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide CAS No. 1219912-42-1

2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide

Cat. No. B3012171
CAS RN: 1219912-42-1
M. Wt: 338.24
InChI Key: KHGVNIAJSYWZRQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide, also known as CP 31398, is a small molecule that has been widely studied for its potential use in cancer treatment. It was originally identified as a compound that could rescue the function of mutant p53, a tumor suppressor protein that is commonly mutated in cancer cells. Since then, CP 31398 has been extensively studied for its mechanism of action and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 involves its ability to bind to mutant p53 and stabilize its structure. This restores the function of the protein and allows it to activate genes involved in apoptosis and cell cycle regulation. 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits cell growth and proliferation, and increases sensitivity to chemotherapy drugs. In addition, 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has been shown to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 is its ability to restore the function of mutant p53, which is commonly found in many types of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has some limitations in lab experiments. It is relatively unstable and can degrade over time, which can affect its effectiveness. In addition, it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398. One area of research is the development of new formulations that can improve its stability and solubility. Another area of research is the identification of new targets for 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398, such as other proteins involved in cancer cell growth and proliferation. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 involves several steps, starting with the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with cyclopentanol to form 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide. The compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has been studied extensively for its potential use in cancer treatment. It has been shown to restore the function of mutant p53, which is commonly found in many types of cancer cells. In addition, 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-9-6-12(11(15)7-10(9)14)20(18,19)16-8-13(17)4-2-3-5-13/h6-7,16-17H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVNIAJSYWZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide

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